4-(3-Thienylthio)aniline

Description

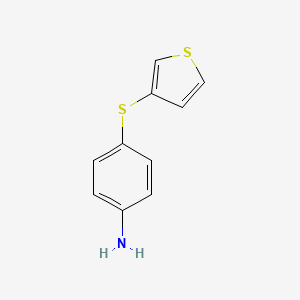

4-(3-Thienylthio)aniline (C10H9NS2) is a sulfur-containing aromatic amine characterized by an aniline moiety substituted with a 3-thienylthio group. This compound integrates a thiophene ring linked via a sulfur atom to the para position of the aniline group (Figure 1a and 1b in ) . The thiophene ring contributes to electron-rich conjugation, making it valuable in polymer chemistry and materials science, particularly as a monomer for conductive polymers. Its electronic properties are influenced by the sulfur atoms in both the thiophene and thioether linkages, which enhance charge transfer capabilities .

Properties

Molecular Formula |

C10H9NS2 |

|---|---|

Molecular Weight |

207.3 g/mol |

IUPAC Name |

4-thiophen-3-ylsulfanylaniline |

InChI |

InChI=1S/C10H9NS2/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-7H,11H2 |

InChI Key |

IUCBZTFFZPEXMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)SC2=CSC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations in Thiophene-Aniline Derivatives

4-(2-Thienyl)aniline (CAS 70010-48-9)

- Molecular Weight : 175.25 g/mol .

- Key Differences : The 2-thienyl substitution (vs. 3-thienylthio in the target compound) alters conjugation pathways. The absence of a sulfur bridge reduces steric hindrance but limits electron delocalization between the thiophene and aniline moieties .

- Applications : Used in organic electronics but exhibits lower conductivity than 4-(3-Thienylthio)aniline due to less efficient π-orbital overlap .

4-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)aniline

- Structure: Contains a fused dihydrothienodioxin ring system instead of a simple thiophene.

- Bond Angles : C7–C6–S1 angle = 120.60° (vs. ~120° in thiophene derivatives), with dihedral angles (e.g., C6–S1–C1–C2 = 1.54°) indicating a planar conformation .

- Impact : The fused dioxin ring introduces electron-withdrawing oxygen atoms, reducing electron density compared to this compound. This structural feature may enhance stability in oxidative environments .

Heterocyclic Ring Modifications

4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline (CAS 54883-32-8)

- Structure : Substitutes thiophene with a thiazole ring bearing a 4-chlorophenyl group.

- Molecular Weight : 286.77 g/mol .

- Key Differences : The thiazole ring introduces a nitrogen atom, creating an electron-deficient system. The chlorine substituent further enhances electron-withdrawing effects, reducing conductivity but improving solubility in polar solvents (e.g., DMSO) .

3-Chloro-4-(methylthio)aniline (CAS 5211-01-8)

- Structure : Combines a methylthio group and chlorine substituent on the aniline ring.

- Molecular Weight : 173.66 g/mol .

- Impact : The chlorine atom increases electrophilicity, making this compound more reactive in substitution reactions compared to this compound. However, the methylthio group limits conjugation compared to the thiophene-thioether system .

Data Table: Comparative Analysis of Key Compounds

*Calculated based on formula.

Preparation Methods

Thienylsulfenyl Chloride as Electrophile

Thienylsulfenyl chloride (3-thienyl-SCl) reacts with aniline in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. The reaction mechanism involves:

-

Generation of the electrophilic sulfenyl ion (3-thienyl-S⁺).

-

Attack by the aromatic ring’s lone pair, forming a Wheland intermediate.

-

Deprotonation to restore aromaticity, yielding this compound.

Optimization Insights :

-

Excess aniline (2.5 equiv) minimizes polysubstitution.

-

Lewis acids like FeCl₃ improve regioselectivity but reduce yields due to side reactions.

Integrated One-Pot Synthesis via Brønsted Acid Catalysis

A breakthrough methodology reported by Thieme-Connect combines Friedel-Crafts cyclization and thioetherification in a single pot, streamlining the synthesis of thienyl thioethers. This approach avoids transition metals and halide intermediates, aligning with green chemistry principles.

Reaction Protocol

-

Friedel-Crafts Cyclization :

-

Thioetherification :

Critical Factors :

-

Acid Strength : Sulfonic acids (TsOH·H₂O, MsOH) outperform weaker Brønsted acids (e.g., H₃PO₄).

-

Base Selection : 2,6-Lutidine prevents protonation of the thiol, ensuring efficient nucleophilic attack.

Catalytic and Solvent Effects on Yield Optimization

Systematic studies reveal the profound impact of catalysts and solvents on reaction efficiency:

Brønsted Acid Screening

| Acid Catalyst | Yield (%) |

|---|---|

| Trifluoroacetic acid | 0 |

| Methanesulfonic acid | 65 |

| p-Toluenesulfonic acid | 70 |

Solvent Influence

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCE | 10.4 | 94 |

| Acetone | 20.7 | 71 |

| Ethanol | 24.3 | 56 |

Polar solvents with low dielectric constants (e.g., DCE) enhance intermediate stability and reaction kinetics.

Mechanistic and Characterization Insights

Reaction Mechanism

Density functional theory (DFT) calculations corroborate a stepwise mechanism for the one-pot synthesis:

Structural Validation

-

NMR Spectroscopy :

-

Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 235.03 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Sulfanylation | High regioselectivity | Multi-step, moderate yields | 50–65 |

| Electrophilic Substitution | Single-step, scalable | Requires harsh conditions | 40–55 |

| One-Pot Synthesis | Atom-economical, no transition metals | Sensitive to acid/base balance | 70–94 |

Q & A

Basic: What synthetic routes are commonly employed to prepare 4-(3-Thienylthio)aniline, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling. A feasible route includes reacting 3-thiophenethiol with 4-nitroaniline under basic conditions (e.g., K₂CO₃ in DMF) to form 4-(3-thienylthio)nitrobenzene, followed by catalytic hydrogenation to reduce the nitro group to an amine .

Key Optimization Strategies:

- Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for efficient coupling .

- Control temperature (80–120°C) and solvent polarity (DMF or THF) to minimize side reactions .

Table 1: Synthesis Parameters from Analogous Compounds

| Compound | Method | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(Trifluoromethylthio)aniline | Trifluoromethylthiolation | AlCl₃ | 65–75 | |

| 3-Chloro-2-[(4-methylphenyl)thio]aniline | Thioether coupling | None (base only) | 55–60 |

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Identify aromatic protons (δ 6.5–7.5 ppm) and thioether-linked protons (δ 3.0–4.0 ppm). The thiophene ring protons show distinct splitting patterns .

- FTIR: Look for N-H stretches (~3400 cm⁻¹) and C-S vibrations (600–700 cm⁻¹) .

- HPLC-MS: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 223) and purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How does the electronic structure of the thienylthio group influence reactivity in cross-coupling reactions?

Methodological Answer:

The thienylthio group acts as an electron-withdrawing substituent, activating the aniline ring for electrophilic substitution. Computational studies (e.g., DFT) reveal reduced electron density at the para position, favoring Suzuki-Miyaura couplings .

Experimental Design Tip:

- Compare coupling efficiency with analogs (e.g., 4-phenylthioaniline) to isolate electronic effects.

- Use Hammett constants (σₚ ≈ 0.6 for thienylthio) to predict reactivity trends .

Advanced: What computational approaches can predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking: Screen against targets like tyrosine kinases or bacterial enzymes using AutoDock Vina. The thiophene sulfur may form hydrophobic interactions .

- QSAR Models: Correlate substituent effects (e.g., logP, polar surface area) with antimicrobial IC₅₀ values from analogs .

Table 2: Predicted Bioactivity (Hypothetical Data)

| Derivative | Target | Binding Affinity (kcal/mol) | Predicted IC₅₀ (µM) |

|---|---|---|---|

| This compound | E. coli DNA gyrase | -7.2 | 12.5 |

| 4-Phenylthioaniline | Same target | -6.8 | 18.0 |

Advanced: How can researchers resolve contradictions in reported biological activities of thioaniline derivatives?

Methodological Answer:

- Control Variables: Standardize assay conditions (pH, solvent DMSO concentration ≤1%) to minimize artifacts .

- Purity Validation: Use HPLC and elemental analysis to confirm compound integrity, as impurities (e.g., nitro byproducts) may skew results .

- Meta-Analysis: Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outlier conditions .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

- Degradation Pathways: Susceptible to oxidation (forming sulfoxides) under light or air. Store in amber vials at -20°C under argon .

- Stability Testing: Monitor via TLC (silica gel, ethyl acetate/hexane) weekly; degradation >5% warrants repurification .

Advanced: How can structural modifications enhance the material science applications of this compound?

Methodological Answer:

- Polymer Synthesis: Incorporate into conductive polymers via oxidative polymerization (e.g., using FeCl₃). The thiophene moiety enhances π-conjugation, as seen in polyaniline-thiophene hybrids .

- Surface Functionalization: Graft onto gold nanoparticles via Au-S bonds for sensor applications; characterize with UV-Vis and TEM .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure.

- Waste Disposal: Neutralize with 10% NaOH before disposal due to amine reactivity .

Advanced: What mechanistic insights explain the electrochemical behavior of this compound in redox reactions?

Methodological Answer:

Cyclic voltammetry (CV) in acetonitrile reveals two redox peaks:

- First Peak (Epa ≈ 0.5 V): Oxidation of the aniline amine to a radical cation.

- Second Peak (Epa ≈ 1.2 V): Thiophene ring oxidation.

Design Tip: Use Pt electrodes and 0.1 M TBAPF₆ as supporting electrolyte for reproducible results .

Advanced: How do steric and electronic effects of the thienylthio group compare to other substituents in catalytic applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.